2-Hexiltiofeno

Descripción general

Descripción

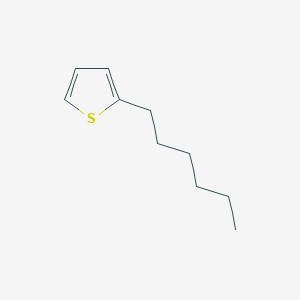

2-Hexiltiofeno es un compuesto orgánico con la fórmula molecular C10H16S. Es un derivado del tiofeno, donde un grupo hexilo está unido al segundo carbono del anillo de tiofeno. Este compuesto es conocido por sus propiedades aromáticas y se utiliza en diversas aplicaciones científicas e industriales debido a su estructura química y propiedades únicas .

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

1. Organic Semiconductors

- Organic Solar Cells : 2-Hexylthiophene is a crucial building block in the synthesis of poly(3-hexylthiophene), which is widely used in bulk heterojunction solar cells. Its incorporation improves charge transport and enhances the efficiency of light absorption. Studies have shown that devices utilizing poly(3-hexylthiophene) can achieve power conversion efficiencies exceeding 6% under standard testing conditions .

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the development of OLEDs by improving the electrical conductivity and stability of the organic layers, thus enhancing overall device performance .

2. Conductive Polymers

- 2-Hexylthiophene serves as a precursor for various conductive polymers used in flexible electronics. These materials exhibit excellent mechanical properties and conductivity, making them suitable for applications in wearable devices and flexible displays .

Sensor Technology

Chemical Sensors

- The compound is employed in the fabrication of chemical sensors due to its high sensitivity to various gases and vapors. Research indicates that sensors based on 2-hexylthiophene can detect low concentrations of target analytes with high selectivity, making them valuable for environmental monitoring and safety applications .

Pharmaceutical Applications

Medicinal Chemistry

- In pharmaceutical research, 2-hexylthiophene is utilized as a synthetic intermediate for developing novel therapeutic agents. Its derivatives have been investigated for potential anti-inflammatory and anticancer activities, contributing to advancements in drug development .

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción del 2-hexiltiofeno involucra su interacción con varios objetivos moleculares y vías. En aplicaciones electrónicas, el sistema conjugado del compuesto permite el transporte de carga eficiente y la conductividad. En sistemas biológicos, su mecanismo puede involucrar la interrupción de procesos celulares o la interacción con enzimas y receptores específicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 2-Hexiltiofeno se puede sintetizar a través de varios métodos. Un enfoque común involucra la reacción del tiofeno con bromuro de hexilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre bajo condiciones de reflujo en un solvente orgánico como la dimetilformamida (DMF). Otro método involucra el uso de reactivos de Grignard, donde el bromuro de hexilmagnesio reacciona con el tiofeno para formar this compound .

Métodos de Producción Industrial: La producción industrial de this compound a menudo involucra procesos catalíticos. Los sistemas catalíticos basados en níquel y paladio se utilizan con frecuencia para la polimerización de derivados de tiofeno. Estos métodos proporcionan altos rendimientos y regioregularidad, lo que los hace adecuados para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Hexiltiofeno experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La oxidación de this compound se puede lograr utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. Estas reacciones generalmente ocurren bajo condiciones ácidas o básicas.

Reducción: Las reacciones de reducción a menudo involucran el uso de agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de tiol .

Comparación Con Compuestos Similares

2-Hexiltiofeno se puede comparar con otros derivados de tiofeno como 3-hexiltiofeno y 2-pentiltiofeno. Si bien estos compuestos comparten características estructurales similares, this compound es único debido a su longitud específica de la cadena alquílica, que influye en su solubilidad, propiedades electrónicas y reactividad .

Compuestos Similares:

- 3-Hexiltiofeno

- 2-Pentiltiofeno

- 2-Octiltiofeno

Estos compuestos a menudo se utilizan en aplicaciones similares, pero pueden exhibir diferentes propiedades en función de sus variaciones estructurales .

Actividad Biológica

2-Hexylthiophene is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial properties and applications in organic electronics. This article reviews the biological activity of 2-hexylthiophene, presenting data from various studies, case reports, and research findings.

Chemical Structure and Properties

2-Hexylthiophene (C10H16S) is characterized by a thiophene ring substituted with a hexyl group at the second position. Its structure contributes to its unique chemical properties, making it suitable for various applications, including organic semiconductors and dyes.

Antibacterial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antibacterial properties. A notable study synthesized several thiophene-based compounds, including 2-hexylthiophene derivatives, and evaluated their effectiveness against multidrug-resistant bacteria.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed varying MIC values against Salmonella Typhi, with some derivatives demonstrating MIC as low as 3.125 mg/mL.

- Structure-Activity Relationship (SAR) : The presence of dual thiophene moieties was linked to enhanced antibacterial activity. For instance, one derivative exhibited superior inhibition against E. coli and S. aureus compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

| Compound ID | MIC (mg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| 4F | 3.125 | Salmonella Typhi | |

| 4A | 6.25 | E. coli | |

| Ciprofloxacin | 16 | Salmonella Typhi |

Case Studies on Biological Effects

A case report highlighted the potential adverse effects of hexylthiophenes, particularly focusing on acute allergic dermatitis induced by exposure to 3-hexylthiophene during laboratory experiments. The patient developed severe dermatitis after handling the compound without adequate protective measures, leading to a diagnosis of atopic dermatitis .

Summary of Case Report

- Patient Profile : A 27-year-old male researcher experienced acute dermatitis after exposure during synthesis experiments.

- Symptoms : Itching and swelling progressed rapidly from localized areas to widespread rashes.

- Outcome : Symptoms resolved with treatment after two weeks, but the incident underscores the importance of safety protocols when handling chemical compounds.

Applications in Organic Electronics

Beyond its antibacterial properties, 2-hexylthiophene is also explored for its role in organic electronics, particularly as a material for organic solar cells. Research indicates that thiophene derivatives can enhance the efficiency of dye-sensitized solar cells (DSSCs) due to their favorable electronic properties.

Research Highlights

Propiedades

IUPAC Name |

2-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVHYFUVMQIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172120 | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Meat-like aroma | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.938 (20°) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18794-77-9 | |

| Record name | 2-Hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82479467Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the basic structural characteristics of 2-hexylthiophene?

A1: 2-Hexylthiophene (C10H16S) is an organic compound with a molecular weight of 168.3 g/mol. Its structure comprises a thiophene ring with a hexyl chain attached at the 2-position. While specific spectroscopic data is not extensively discussed in the provided papers, its structure points towards characteristic peaks in NMR and IR spectra associated with both the aromatic thiophene and alkyl chain moieties.

Q2: How does the incorporation of 2-hexylthiophene units into larger molecules impact their optical properties?

A2: Research indicates that the addition of 2-hexylthiophene can significantly impact the optical properties of molecules, particularly those used in organic solar cells. For instance, integrating 2-hexylthiophene units into zinc porphyrin dyes resulted in a redshift in their absorption spectra, effectively broadening their spectral response range. [] This modification enhanced light absorption and improved charge separation within the dye molecule. [] Similarly, attaching 2-hexylthiophene to alizarin-based dyes resulted in favorable HOMO/LUMO energy level alignments, beneficial for electron injection into semiconductors like TiO2. [, ]

Q3: Can you elaborate on the role of 2-hexylthiophene in enhancing π–π interactions within molecular structures?

A3: Studies on functionalized tetrathienoanthracene (TTA) have shed light on the contribution of 2-hexylthiophene in bolstering π–π interactions. When TTA was modified with 2-hexylthiophene, the resulting structure exhibited a more pronounced slipped π-stack arrangement in the solid state compared to unmodified TTA. [] This tighter packing, along with the extended π-conjugated framework provided by the 2-hexylthiophene, led to a higher number of π–π interactions within the material. []

Q4: How does the presence of 2-hexylthiophene affect the charge transport properties in anthracene derivatives?

A4: Theoretical studies employing density functional theory (DFT) on anthracene derivatives revealed that incorporating 2-hexylthiophene can influence their charge transport characteristics. Notably, a derivative containing 2-hexylthiophene (DHTAnt) demonstrated electron-transporting capabilities with an estimated electron mobility of 0.12 cm2·V-1·s-1. [] This finding highlights the potential of 2-hexylthiophene in designing materials for organic electronic applications. []

Q5: How does the position of 2-hexylthiophene substitution on a ligand affect its performance in dye-sensitized solar cells?

A5: Research on ruthenium sensitizers with modified terpyridine ligands revealed the importance of 2-hexylthiophene positioning. When attached at the 5-position of the terpyridine, the sensitizer (TUS-35) showed a decrease in the molar absorption coefficient at the crucial metal-to-ligand charge transfer (MLCT) band. [] Conversely, placing it at the 4-position (TUS-36) maintained the MLCT band intensity while still influencing the absorption spectrum. [] These findings underscore the need for precise structural engineering when incorporating 2-hexylthiophene to fine-tune optoelectronic properties.

Q6: Are there any examples of 2-hexylthiophene being used in the development of resistive random-access memory (RRAM)?

A6: Indeed, 2-hexylthiophene has been explored in creating donor-σ-acceptor (D-σ-A) molecules for RRAM applications. Researchers synthesized molecules incorporating 2-hexylthiophene units within a larger conjugated framework, achieving low-voltage operation in flash-type memory devices. [] This example demonstrates the potential of 2-hexylthiophene-containing molecules in next-generation memory technologies.

Q7: Has 2-hexylthiophene been investigated for biological activities, and if so, what are the findings?

A7: Interestingly, 2-hexylthiophene has been identified as a constituent of essential oils derived from Albizziae julibrissin barks. [] These oils exhibited noteworthy acaricidal activities against dust mites (Dermatophagoides farina, D. pteronyssinus) and a storage mite (Tyrophagus putrescentiae). [] This discovery hints at the potential of 2-hexylthiophene as a naturally-occurring acaricide.

Q8: What are the potential applications of 2-hexylthiophene in surface functionalization?

A8: The ability of 2-hexylthiophene to modify surface properties has been demonstrated through its use in preparing self-assembled monolayers (SAMs). One study successfully synthesized a triethoxysilane precursor containing a 2-hexylthiophene unit, enabling the formation of SAMs on SiO2 substrates. [] These SAMs were then utilized to fabricate ultrathin film transistors with improved performance compared to devices without the 2-hexylthiophene-containing SAM. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.